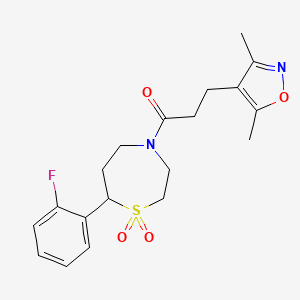![molecular formula C21H20N2O4S B2772006 N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2097914-33-3](/img/structure/B2772006.png)
N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound featuring a diverse range of functional groups, including a furan ring, a phenyl group, a hydroxyl group, and a methylsulfanyl group. This molecular structure provides the compound with significant chemical reactivity and potential for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide involves multiple steps:
Formation of the furan-2-yl-phenyl precursor
Reacting furan with a halogenated benzene derivative under conditions that promote coupling, such as a palladium-catalyzed Suzuki reaction.
Hydroxyethyl functionalization
Introduction of the hydroxyethyl group through a hydroxylation reaction using appropriate reagents like an alkyl halide and a strong base in an aprotic solvent.
Formation of the methylsulfanyl-phenyl precursor
Thiolation of phenyl derivative using a methyl thiol reagent, facilitated by a catalyst like aluminum chloride in an inert atmosphere.
Final coupling
Combining both precursors under amide coupling conditions, which may involve reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up for industrial production involves optimizing each step for yield and purity while ensuring safety and cost-effectiveness. Typical industrial practices may include:
Using continuous flow reactors for coupling reactions.
Employing automated synthesis equipment for precision and efficiency.
Ensuring robust purification protocols like crystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
The furan and phenyl rings can undergo oxidation reactions in the presence of oxidizing agents like KMnO4 or H2O2, leading to functional group transformations.
Reduction
The amide and hydroxyl groups can be reduced using reducing agents such as LiAlH4 or NaBH4 to form corresponding amines and alcohols.
Substitution
Nucleophilic substitution reactions can occur on the methylsulfanyl group using strong nucleophiles like NaNH2, resulting in various substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: : Palladium on carbon (Pd/C), aluminum chloride (AlCl3)
Bases: : Sodium hydroxide (NaOH), triethylamine (TEA)
Major Products
Oxidation and reduction reactions yield respective alcohols, amines, and carboxylic acids.
Substitution reactions yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of new materials: : Utilized as a precursor or an intermediate in the synthesis of novel organic materials, including polymers and nanomaterials.
Analytical standards: : Used in chromatography and spectroscopy for method development and calibration.
Biology and Medicine
Drug discovery: : Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biochemical probes: : Employed in research to study enzyme interactions and cellular pathways.
Industry
Catalysis: : Acts as a ligand or catalyst in various organic transformations.
Agricultural chemicals: : Explored for use in the synthesis of novel pesticides or herbicides.
Mecanismo De Acción
The biological activity of N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is often mediated through its interaction with specific molecular targets such as enzymes, receptors, or DNA. The hydroxyl and amide groups are critical for binding to active sites, while the aromatic rings enhance the compound's stability and binding affinity.
Molecular Targets and Pathways
Enzymes: : Inhibition of key enzymes involved in metabolic pathways.
Receptors: : Modulation of receptor activity in signal transduction.
DNA: : Intercalation into DNA strands, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N'-Bis(2-hydroxyethyl)ethanediamide
N,N'-Bis(2-methylthioethyl)ethanediamide
2-Furan-2-yl-N-(4-phenylphenyl)ethanediamide
Uniqueness
The combination of hydroxyethyl and methylsulfanyl groups allows for versatile chemical modifications, expanding its utility in research and industrial applications.
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-28-19-7-3-2-5-16(19)23-21(26)20(25)22-13-17(24)14-8-10-15(11-9-14)18-6-4-12-27-18/h2-12,17,24H,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFQXLJAZRVOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B2771925.png)
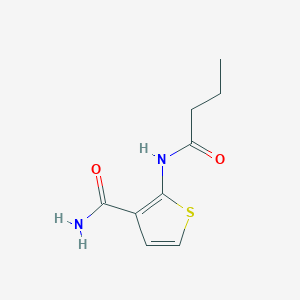
![(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2771932.png)
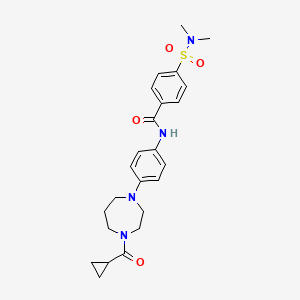
![1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2771935.png)
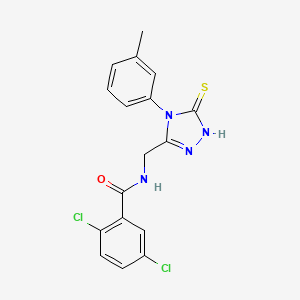
![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)
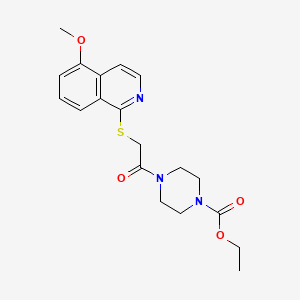
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771941.png)
![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B2771942.png)

![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2771944.png)
![5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B2771945.png)
